Cas no 2229352-69-4 (1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene)
1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene
- EN300-1937396
- 2229352-69-4
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- Inchi: 1S/C10H12BrNO2/c1-10(2,7-11)8-5-3-4-6-9(8)12(13)14/h3-6H,7H2,1-2H3
- InChI Key: LGFJCNUKRJLWEG-UHFFFAOYSA-N
- SMILES: BrCC(C)(C)C1C=CC=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 257.00514g/mol
- Monoisotopic Mass: 257.00514g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 45.8Ų
1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1937396-1g |
1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene |
2229352-69-4 | 1g |
$1142.0 | 2023-09-17 | ||
| Enamine | EN300-1937396-5g |
1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene |
2229352-69-4 | 5g |
$3313.0 | 2023-09-17 | ||
| Enamine | EN300-1937396-10g |
1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene |
2229352-69-4 | 10g |
$4914.0 | 2023-09-17 | ||
| Enamine | EN300-1937396-0.05g |
1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene |
2229352-69-4 | 0.05g |
$959.0 | 2023-09-17 | ||
| Enamine | EN300-1937396-0.1g |
1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene |
2229352-69-4 | 0.1g |
$1005.0 | 2023-09-17 | ||
| Enamine | EN300-1937396-0.25g |
1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene |
2229352-69-4 | 0.25g |
$1051.0 | 2023-09-17 | ||
| Enamine | EN300-1937396-0.5g |
1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene |
2229352-69-4 | 0.5g |
$1097.0 | 2023-09-17 | ||
| Enamine | EN300-1937396-1.0g |
1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene |
2229352-69-4 | 1g |
$1142.0 | 2023-06-01 | ||
| Enamine | EN300-1937396-2.5g |
1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene |
2229352-69-4 | 2.5g |
$2240.0 | 2023-09-17 | ||
| Enamine | EN300-1937396-5.0g |
1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene |
2229352-69-4 | 5g |
$3313.0 | 2023-06-01 |
1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1-(1-bromo-2-methylpropan-2-yl)-2-nitrobenzene
1-(1-Bromo-2-Methylpropan-2-yl)-2-Nitrobenzene: A Comprehensive Overview
1-(1-Bromo-2-Methylpropan-2-yl)-2-Nitrobenzene is a compound with the CAS number 2229352-69-4, representing a unique structure that combines bromine, methyl groups, and a nitrobenzene moiety. This compound has garnered attention in various fields, including organic synthesis, material science, and pharmacology, due to its versatile functional groups and potential applications. Recent studies have highlighted its role in the development of advanced materials and its potential as an intermediate in the synthesis of bioactive compounds.
The structure of 1-(1-Bromo-2-Methylpropan-2-yl)-2-Nitrobenzene is characterized by a brominated tertiary carbon attached to a nitro-substituted benzene ring. The presence of both bromine and nitro groups introduces interesting electronic and steric effects, making this compound a valuable substrate for various chemical transformations. Researchers have explored its use in Suzuki-Miyaura coupling reactions, where the bromine atom serves as an excellent leaving group, facilitating the formation of biaryl structures with high efficiency.
Recent advancements in catalytic systems have further enhanced the utility of 1-(1-Bromo-2-Methylpropan-2-yl)-2-Nitrobenzene. For instance, its application in cross-coupling reactions under mild conditions has been reported, enabling the synthesis of complex aromatic systems with unprecedented precision. These findings underscore its importance as a key intermediate in modern organic synthesis.
In the context of material science, 1-(1-Bromo-2-Methylpropan-2-yl)-2-Nitrobenzene has been investigated for its potential in the development of advanced polymers and coatings. The nitro group imparts unique electronic properties, while the brominated methylpropane moiety contributes to thermal stability. Studies have shown that derivatives of this compound can exhibit enhanced mechanical properties and resistance to environmental degradation, making them suitable for high-performance applications.
The pharmacological potential of 1-(1-Bromo-2-Methylpropan-2-yl)-2-Nitrobenzene has also been explored. Its role as an intermediate in drug discovery efforts has been documented, particularly in the synthesis of bioactive compounds targeting various disease states. Recent research has focused on its ability to modulate cellular signaling pathways, offering new avenues for therapeutic intervention.
From an environmental perspective, understanding the behavior and degradation pathways of 1-(1-Bromo-2-Methylpropan-2-yl)-2-Nitrobenzene is crucial. Studies have examined its persistence in different environmental matrices and its potential impact on ecosystems. These investigations are essential for ensuring responsible use and disposal practices.
In summary, 1-(1-Bromo-2-Methylpropan-2-yl)-2-Nitrobenzene stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in organic synthesis, material science, and pharmacology. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.
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